molecular formula C15H15ClN4O B2583191 4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile CAS No. 2411264-46-3

4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile

Cat. No. B2583191
CAS RN: 2411264-46-3
M. Wt: 302.76
InChI Key: YWRLGORDFGBBQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aziridine ring, a strained three-membered ring, could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the aziridine ring is known to be reactive due to ring strain and could undergo ring-opening reactions. The chlorobenzonitrile group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. For example, if it’s highly reactive or toxic, it could pose significant risks. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve studying its reactivity, its potential uses, and its biological effects. For example, it could be studied as a potential drug candidate, or its reactivity could be studied to develop new synthetic methods .

properties

IUPAC Name

4-chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-19-7-11(6-18-19)8-20-9-14(20)10-21-15-4-13(16)3-2-12(15)5-17/h2-4,6-7,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRLGORDFGBBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile

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